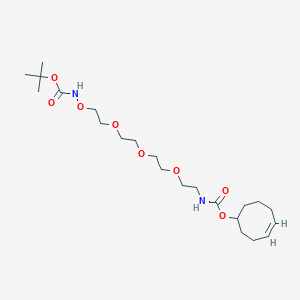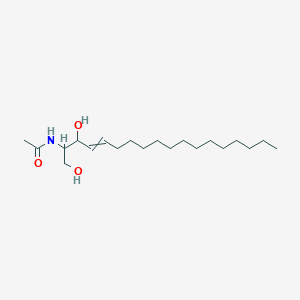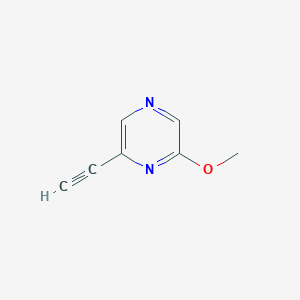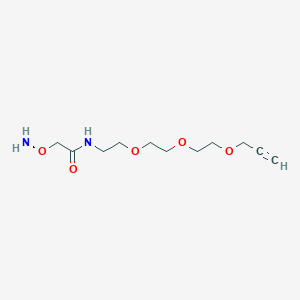
TCO-PEG3-oxyamineBoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG3-oxyamineBoc: is a compound that belongs to the class of polyethylene glycol-based linkers. It is characterized by the presence of a trans-cyclooctene (TCO) moiety and an oxyamine group protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in bioconjugation and click chemistry applications due to its high reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG3-oxyamineBoc typically involves the following steps:
Formation of TCO-PEG3 Intermediate: The initial step involves the synthesis of the TCO-PEG3 intermediate. This is achieved by reacting trans-cyclooctene with a polyethylene glycol derivative under specific conditions.
Introduction of Oxyamine Group: The oxyamine group is then introduced to the TCO-PEG3 intermediate through a nucleophilic substitution reaction.
Protection with Boc Group: Finally, the oxyamine group is protected with a tert-butyloxycarbonyl group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Inverse Electron Demand Diels-Alder Reaction: TCO-PEG3-oxyamineBoc undergoes inverse electron demand Diels-Alder reactions with tetrazine derivatives, forming stable dihydropyridazine linkages.
Oxime Ligation: The oxyamine group can react with aldehydes and ketones to form oxime linkages.
Common Reagents and Conditions:
Tetrazine Derivatives: Used in inverse electron demand Diels-Alder reactions.
Aldehydes and Ketones: Used in oxime ligation reactions.
Reaction Conditions: Typically carried out under mild conditions, often at room temperature.
Major Products:
Dihydropyridazine Linkages: Formed from reactions with tetrazine derivatives.
Oxime Linkages: Formed from reactions with aldehydes and ketones.
Applications De Recherche Scientifique
Chemistry:
Bioconjugation: TCO-PEG3-oxyamineBoc is used to link biomolecules through click chemistry, facilitating the study of complex biological systems.
Biology:
Protein Labeling: Used in the labeling of proteins for imaging and diagnostic purposes.
Medicine:
Drug Delivery: Employed in the development of targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: TCO-PEG3-oxyamineBoc exerts its effects through the following mechanisms:
Bioconjugation: The TCO moiety reacts with tetrazine derivatives, forming stable linkages that facilitate the attachment of biomolecules.
Oxime Ligation: The oxyamine group reacts with aldehydes and ketones, forming stable oxime linkages that are useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
TCO-PEG3-oxyamine: Similar in structure but lacks the Boc protection group.
TCO-PEG4-oxyamineBoc: Contains an additional ethylene glycol unit, providing increased flexibility and solubility.
Uniqueness: TCO-PEG3-oxyamineBoc is unique due to its combination of the TCO moiety and the protected oxyamine group, offering high reactivity and stability in bioconjugation and click chemistry applications .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O8/c1-22(2,3)32-21(26)24-30-18-17-29-16-15-28-14-13-27-12-11-23-20(25)31-19-9-7-5-4-6-8-10-19/h4-5,19H,6-18H2,1-3H3,(H,23,25)(H,24,26)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVKKISCKHOSSB-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)OC1CCCC=CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)OC1CCC/C=C/CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate](/img/structure/B8114649.png)
![Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8114653.png)









![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)

